molecular formula C14H19NO2 B13467845 Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate

Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate

Cat. No.: B13467845
M. Wt: 233.31 g/mol
InChI Key: WPWHVZDOYFLIFE-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)9-13-10-15(11-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

WPWHVZDOYFLIFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CN(C1)CCC2=CC=CC=C2

Origin of Product

United States

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